N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 330663-27-9
VCID: VC21469926
InChI: InChI=1S/C24H18N2O4/c1-14(27)16-7-10-18(11-8-16)26-24-21(23(29)25-15(2)28)13-20-19-6-4-3-5-17(19)9-12-22(20)30-24/h3-13H,1-2H3,(H,25,28,29)
SMILES: CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)NC(=O)C
Molecular Formula: C24H18N2O4
Molecular Weight: 398.4g/mol

N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide

CAS No.: 330663-27-9

Cat. No.: VC21469926

Molecular Formula: C24H18N2O4

Molecular Weight: 398.4g/mol

* For research use only. Not for human or veterinary use.

N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide - 330663-27-9

Specification

CAS No. 330663-27-9
Molecular Formula C24H18N2O4
Molecular Weight 398.4g/mol
IUPAC Name N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide
Standard InChI InChI=1S/C24H18N2O4/c1-14(27)16-7-10-18(11-8-16)26-24-21(23(29)25-15(2)28)13-20-19-6-4-3-5-17(19)9-12-22(20)30-24/h3-13H,1-2H3,(H,25,28,29)
Standard InChI Key CYGDXJWEOYHUOD-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)NC(=O)C
Canonical SMILES CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)NC(=O)C

Introduction

Chemical Identity and Structure

N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide, also known by its systematic name (Z)-N-acetyl-3-((4-acetylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide, represents an important member of the iminochromene class of compounds . The compound features a benzo[f]chromene core structure with an imino linkage to a 4-acetylphenyl group at the 3-position, while the 2-position contains a carboxamide group that is N-acetylated. This arrangement of functional groups contributes to the compound's unique chemical and biological properties.

The compound is registered with CAS number 330663-27-9 and possesses the molecular formula C₂₄H₁₈N₂O₄ . Its structure incorporates several key functional moieties including the benzo[f]chromene scaffold, an imino group, an acetyl group, and a carboxamide functionality. The presence of these groups creates potential sites for hydrogen bonding, π-π interactions, and other non-covalent interactions that may be relevant for its biological activity and binding to target proteins.

Structural Features and Nomenclature

The nomenclature of N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide reflects its complex structural components. The compound belongs to the broader class of 3H-benzo[f]chromenes, which are known for their wide range of biological activities . The "benzo[f]" designation indicates the fusion of a benzene ring to the chromene system in a specific orientation, creating an extended aromatic system. The imino linkage at position 3 connects to a 4-acetylphenyl group, while the N-acetylcarboxamide functionality at position 2 adds to the compound's structural complexity.

Physical and Chemical Properties

N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide possesses distinct physical and chemical properties that influence its behavior in various environments and reactions.

PropertyValue
Molecular FormulaC₂₄H₁₈N₂O₄
Molecular Weight398.41 g/mol
CAS Number330663-27-9
Density1.28±0.1 g/cm³ (Predicted)
pKa10.53±0.20 (Predicted)
Physical StateSolid (presumed based on structure)

Synthetic Approaches

The synthesis of N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide likely involves multiple synthetic steps, drawing parallels with similar chromene derivatives described in the literature.

Modern Synthetic Methods

Contemporary approaches to the synthesis of complex chromene derivatives often employ microwave-assisted techniques to enhance reaction efficiency and yield. For instance, the synthesis of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile derivatives has been optimized using microwave irradiation at 400 W for 2 minutes at 140°C . Such modern methods could potentially be adapted for the synthesis of N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide, potentially improving yield and reducing reaction time compared to conventional heating methods.

Chemical Reactivity

The chemical reactivity of N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide can be inferred from its structural features and by analogy with similar compounds.

Structure-Activity Relationships

Understanding the relationship between the structure of N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide and its biological activities provides valuable insights for future drug development efforts.

Key Structural Features

Several structural features of N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide may contribute to its potential biological activities:

  • The benzo[f]chromene scaffold serves as the core structure and has been associated with various biological activities, including anticancer properties.

  • The imino linkage at position 3 connects to the 4-acetylphenyl group and may influence the compound's ability to interact with specific biological targets.

  • The N-acetylcarboxamide group at position 2 provides additional functionality that could participate in hydrogen bonding with target proteins.

  • The acetyl group on the phenyl ring may affect the electronic properties of the aromatic system and influence binding interactions.

Studies on related compounds have suggested that the type of substituents at specific positions and the nature of the aryl group can be critical to cytotoxic action . For instance, in some benzo[f]chromene derivatives, the substitution pattern at position 9 and the aryl group at position 1 appears to significantly influence their biological activities .

Comparison with Related Compounds

Comparing N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide with structurally related compounds provides context for understanding its unique properties and potential applications.

Structural Similarities and Differences

  • The presence of a benzo[f]chromene system rather than a simple chromene scaffold

  • The 4-acetylphenyl group at the imino position rather than an unsubstituted phenyl group

  • The absence of a methoxy substituent, which is present in the related compound

Future Research Directions

Research on N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide and related compounds offers several promising avenues for future investigation.

Medicinal Chemistry and Drug Development

Given the potential biological activities of N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide, future research could focus on:

  • Synthesis and evaluation of structural analogs to establish comprehensive structure-activity relationships

  • Detailed investigations of its mechanism of action against specific biological targets

  • Optimization of its pharmacokinetic properties for potential drug development

  • Exploration of its activity against a broader range of disease models, particularly in cancer and neurodegenerative disorders

Synthetic Methodology Development

The complex structure of N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide presents opportunities for the development of new synthetic methodologies. Future research could explore more efficient and sustainable synthetic routes, potentially employing catalytic methods, flow chemistry, or biocatalysis to improve yield and reduce environmental impact.

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